3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl
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Overview
Description
3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine, chlorine, and methoxy substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain proteins, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
- 3-Bromo-3’-chloro-1,1’-biphenyl
- 3,4-Dichloro-1,1’-biphenyl
- 3-Methoxy-1,1’-biphenyl
Comparison: 3’-Bromo-3,4-dichloro-5’-methoxy-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability, solubility, and specificity in various applications .
Properties
CAS No. |
663181-01-9 |
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Molecular Formula |
C13H9BrCl2O |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
1-bromo-3-(3,4-dichlorophenyl)-5-methoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c1-17-11-5-9(4-10(14)7-11)8-2-3-12(15)13(16)6-8/h2-7H,1H3 |
InChI Key |
BWAPIUKEJVNOAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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